N-(3-bromo-4-fluorophenyl)azetidin-3-amine
Overview
Description
N-(3-bromo-4-fluorophenyl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-fluorophenyl)azetidin-3-amine typically involves the formation of the azetidine ring followed by the introduction of the bromo and fluoro substituents on the phenyl ring. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions to form the azetidine ring. Subsequent halogenation reactions introduce the bromo and fluoro groups on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic processes and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-fluorophenyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, phenyl derivatives, and ring-opened compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-bromo-4-fluorophenyl)azetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-fluorophenyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with different substituents.
3-chloro-4-fluorophenylazetidine: Similar structure with a chlorine substituent instead of bromine.
N-(2-(6-bromo-2-methoxyquinolin-3-yl)-3-chloro-4-oxoazetidin-1-yl)isonicotinamide: A more complex azetidine derivative with additional functional groups.
Uniqueness
N-(3-bromo-4-fluorophenyl)azetidin-3-amine is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(3-bromo-4-fluorophenyl)azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2/c10-8-3-6(1-2-9(8)11)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXFYLYXMVVQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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